molecular formula C8H8Cl2N2O B13163394 2,4-Dichloro-5-cyclobutoxypyrimidine

2,4-Dichloro-5-cyclobutoxypyrimidine

Cat. No.: B13163394
M. Wt: 219.06 g/mol
InChI Key: TVLNPGJZSDAXBX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-cyclobutoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclobutoxy group at position 5 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-cyclobutoxypyrimidine typically involves the reaction of 2,4-dichloropyrimidine with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the chlorine atom at position 5 with the cyclobutoxy group. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-cyclobutoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.

    N-oxides: Formed through oxidation reactions.

    Dihydropyrimidines: Formed through reduction reactions.

Scientific Research Applications

2,4-Dichloro-5-cyclobutoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-cyclobutoxypyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting anticancer properties. In agrochemical applications, it may disrupt essential biological processes in plants or pests, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom at position 5 instead of a cyclobutoxy group.

    2,4-Dichloro-5-methoxypyrimidine: Similar structure but with a methoxy group at position 5.

    2,4-Dichloro-5-phenoxypyrimidine: Similar structure but with a phenoxy group at position 5.

Uniqueness

2,4-Dichloro-5-cyclobutoxypyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2,4-dichloro-5-cyclobutyloxypyrimidine

InChI

InChI=1S/C8H8Cl2N2O/c9-7-6(4-11-8(10)12-7)13-5-2-1-3-5/h4-5H,1-3H2

InChI Key

TVLNPGJZSDAXBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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